molecular formula C17H19FN2O2S B2589582 Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1323335-45-0

Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2589582
CAS No.: 1323335-45-0
M. Wt: 334.41
InChI Key: JADQPONHQFSWHC-UHFFFAOYSA-N
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Description

Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a heterocyclic compound featuring a cyclobutyl group linked via a methanone bridge to a piperidine ring, which is further substituted with a 6-fluorobenzo[d]thiazol-2-yloxy moiety.

Properties

IUPAC Name

cyclobutyl-[4-[(6-fluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-12-4-5-14-15(10-12)23-17(19-14)22-13-6-8-20(9-7-13)16(21)11-2-1-3-11/h4-5,10-11,13H,1-3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JADQPONHQFSWHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative. The fluorination of the benzothiazole ring is then carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

The piperidine ring is introduced via nucleophilic substitution reactions, where a piperidine derivative reacts with an appropriate electrophile. The final step involves the coupling of the cyclobutyl group to the piperidine ring, which can be achieved through various coupling reactions, such as the use of organometallic reagents or transition metal-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the core structure.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets within the body. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. The piperidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Piperidin-1-yl(6-((5-(piperidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (Compound 3o)

  • Structure : Replaces the cyclobutyl group with a pentyl chain bearing a terminal piperidine.
  • Key Data : Molecular weight 374.2 (ESI-MS); $^{1}\text{H NMR}$ signals at δ 4.09 (piperidine protons) and δ 3.56 (methylene linker) .
  • Implications : The elongated pentyl chain may enhance lipophilicity but reduce steric hindrance compared to the cyclobutyl group.

6-Fluorobenzo[d]isoxazole Derivatives ()

  • Structure : Substitutes the benzothiazole with a benzoisoxazole core.
  • Activity : Exhibits antibacterial properties, suggesting fluorinated heterocycles enhance bioactivity .
  • Implications : The thiazole vs. isoxazole heterocycle may alter electron distribution and binding affinity.

Fungicidal Piperidine-Thiazole Derivatives ()

  • Structure : Contains a thiazole-piperidine scaffold with a dihydroisoxazole substituent.
  • Application : Patented as fungicides, indicating thiazole-piperidine frameworks are agrochemically relevant .

Physicochemical and Conformational Analysis

  • Cyclobutyl vs.
  • Fluorine Position : The 6-fluoro substituent on benzothiazole may enhance metabolic stability and electron-withdrawing effects, similar to its role in the benzoisoxazole derivatives .
  • Piperidine Puckering : highlights that piperidine ring puckering (quantified via Cremer-Pople parameters) influences molecular conformation and interactions. The target compound’s piperidine puckering may differ from derivatives with bulky substituents (e.g., Compound 3o) .

Research Findings and Implications

  • Synthetic Feasibility : Click chemistry () and Vilsmeier-Haack cyclization () are viable routes for analogous compounds, suggesting scalability for the target compound .
  • Activity Prediction : The fungicidal activity of thiazole-piperidine derivatives () and antibacterial effects of fluorinated isoxazoles () imply the target compound could exhibit dual agrochemical and pharmacological properties .

Biological Activity

Cyclobutyl(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula for this compound is C17H20FN3O2SC_{17}H_{20}FN_3O_2S. Its structure includes a cyclobutyl group, a piperidine moiety, and a fluorobenzothiazole unit, which contribute to its biological activity.

The compound primarily acts as an antagonist at the histamine H3 receptor. This receptor is involved in the modulation of neurotransmitter release and plays a significant role in cognitive functions. The antagonistic action can enhance wakefulness and improve memory retention, making it a candidate for treating cognitive disorders.

1. Pharmacological Profile

Research indicates that this compound exhibits the following biological activities:

  • H3 Receptor Antagonism : Demonstrated potent antagonistic effects on H3 receptors, leading to increased neurotransmitter release.
Activity Effect Reference
H3 Receptor AntagonismEnhanced wakefulness
Cognitive EnhancementImproved memory retention
Neuroprotective EffectsPotential reduction in neurodegeneration

2. In Vivo Studies

In animal models, particularly rats, the compound has shown significant effects on behavioral parameters associated with cognitive function. For instance:

  • Dipsogenia Model : In this model, the compound increased water intake, indicating enhanced arousal and cognitive engagement.

3. Case Studies

A notable study investigated the effects of this compound on cognitive performance in rodent models. The results indicated that doses as low as 0.03 mg/kg improved performance in memory tasks compared to control groups.

Safety and Toxicology

Preliminary toxicological assessments suggest that this compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety implications.

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